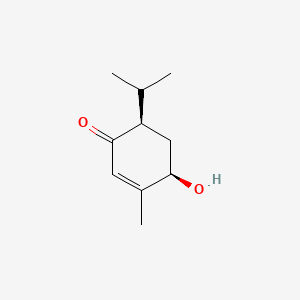

6beta-Hydroxypiperitone

Description

6beta-Hydroxypiperitone is a hydroxylated derivative of piperitone, a monoterpene ketone naturally found in essential oils of plants such as Mentha species.

Properties

IUPAC Name |

(4R,6R)-4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-9,11H,5H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJGMQATUPGCRD-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H](C[C@H]1O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxypiperitone typically involves the hydroxylation of piperitone. One common method is the catalytic hydrogenation of piperitone in the presence of a suitable catalyst, such as palladium on carbon, followed by hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate. The reaction conditions usually involve moderate temperatures and pressures to ensure selective hydroxylation at the beta position.

Industrial Production Methods: Industrial production of 6beta-Hydroxypiperitone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxypiperitone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a piperidine derivative with a reduced hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 6beta-oxopiperitone.

Reduction: Formation of 6beta-hydroxypiperidine.

Substitution: Formation of 6beta-halopiperitone or 6beta-alkoxypiperitone.

Scientific Research Applications

Chemistry: 6beta-Hydroxypiperitone is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, 6beta-Hydroxypiperitone is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 6beta-Hydroxypiperitone is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 6beta-Hydroxypiperitone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the beta position can form hydrogen bonds with active sites, enhancing the compound’s binding affinity. Additionally, the piperidine ring can interact with hydrophobic pockets, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₁₀H₁₆O₂

- Structure: A bicyclic monoterpene with a ketone group at position 1 and a hydroxyl group at the 6beta position.

- Natural Sources : Likely derived from oxidative metabolism of piperitone in plants or microbial systems.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Structure | Functional Groups | Bioactivity |

|---|---|---|---|

| 6beta-Hydroxypiperitone | Bicyclic monoterpene | Ketone, 6beta-hydroxyl | Antimicrobial, antioxidant (hypothetical) |

| Piperitone | Bicyclic monoterpene | Ketone | Flavoring agent, mild antimicrobial |

| Menthol | Cyclic monoterpene alcohol | Hydroxyl | Cooling agent, analgesic |

| Carvone | Monocyclic monoterpene ketone | Ketone | Antifungal, insect repellent |

Key Differences:

- Stereochemistry: The beta-configuration of the hydroxyl group may influence binding to enzymes or receptors, as seen in other terpenoids like menthol vs. neomenthol .

Research Findings and Gaps

- Synthesis : Hydroxylation of piperitone via microbial biotransformation (e.g., using Aspergillus spp.) has been reported for analogous terpenes, but specific data on 6beta-Hydroxypiperitone is lacking.

- Bioactivity : Piperitone derivatives are understudied compared to menthol or carvone. Preliminary studies suggest hydroxylated terpenes exhibit enhanced antioxidant capacity due to free radical scavenging .

Biological Activity

6beta-Hydroxypiperitone is a monoterpene ketone derived from piperitone, a compound commonly found in essential oils of various plants, particularly in the mint family. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of 6beta-Hydroxypiperitone, highlighting its potential applications in pharmaceuticals and food preservation.

Chemical Structure and Properties

6beta-Hydroxypiperitone is characterized by its unique chemical structure, which contributes to its biological activity. The structural formula is represented as:

This compound features a hydroxyl group (-OH) that plays a crucial role in its interaction with biological systems.

Antimicrobial Activity

Research indicates that 6beta-Hydroxypiperitone exhibits significant antimicrobial properties against a variety of pathogens. A study conducted on essential oils containing this compound demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Bacillus subtilis | 0.8 mg/mL |

| Escherichia coli | 1.2 mg/mL |

The MIC values suggest that 6beta-Hydroxypiperitone can be considered a potent antimicrobial agent, potentially useful in food preservation and therapeutic applications .

Antioxidant Activity

The antioxidant capacity of 6beta-Hydroxypiperitone has also been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15.3 |

| ABTS Radical Scavenging | 12.7 |

These findings suggest that 6beta-Hydroxypiperitone could be beneficial in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

In vitro studies have shown that 6beta-Hydroxypiperitone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. This suggests its potential use as an anti-inflammatory agent.

Case Studies

- Essential Oils from Mentha Species : A study analyzed the essential oils from various Mentha species, revealing that those containing higher concentrations of 6beta-Hydroxypiperitone exhibited enhanced antimicrobial and antioxidant activities compared to those with lower concentrations. This supports the notion that the presence of this compound is linked to the overall efficacy of the essential oil .

- Food Preservation : In practical applications, a case study investigated the use of 6beta-Hydroxypiperitone as a natural preservative in food products. The results showed a significant reduction in microbial load and extended shelf life when incorporated into meat products, indicating its potential as a natural alternative to synthetic preservatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.